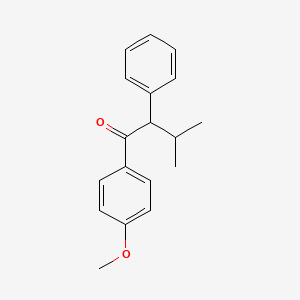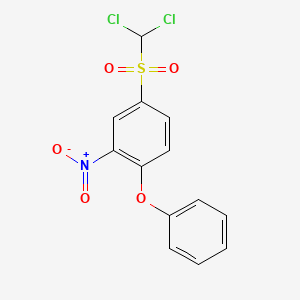
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is an organic compound that features a benzene ring substituted with a dichloromethanesulfonyl group, a nitro group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene typically involves a multi-step process. One common method includes the nitration of 1-phenoxybenzene to introduce the nitro group, followed by the sulfonylation reaction to attach the dichloromethanesulfonyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl groups on the benzene ring can participate in further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Reduction: The major product is 4-(Dichloromethanesulfonyl)-2-amino-1-phenoxybenzene.
Oxidation: Products include various quinones and other oxidized derivatives.
Scientific Research Applications
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further study .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in having a nitro group on the benzene ring.
4-Chlorophenylsulfonyl Chloride: Similar in having a sulfonyl group.
Phenoxybenzene: Similar in having a phenoxy group
Uniqueness
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
61497-23-2 |
|---|---|
Molecular Formula |
C13H9Cl2NO5S |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-(dichloromethylsulfonyl)-2-nitro-1-phenoxybenzene |
InChI |
InChI=1S/C13H9Cl2NO5S/c14-13(15)22(19,20)10-6-7-12(11(8-10)16(17)18)21-9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
BZPSYLDTFAOMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


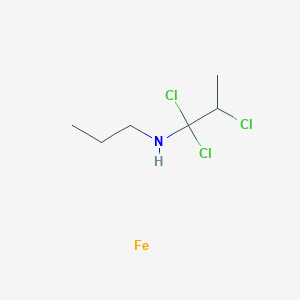
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
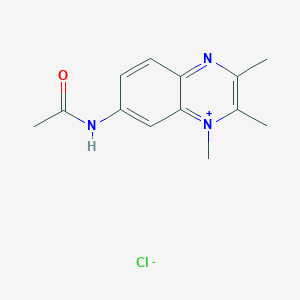

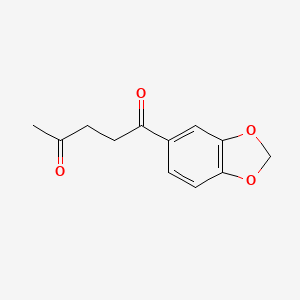
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
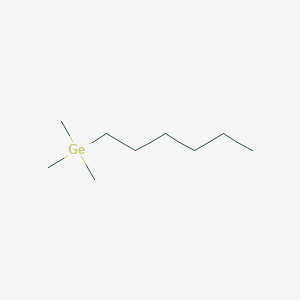
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)


